molecular formula C12H16BNO4 B8021028 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine

Numéro de catalogue: B8021028
Poids moléculaire: 249.07 g/mol
Clé InChI: UJZKCSUOWLEUTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine is a boronic ester-containing heterocyclic compound featuring a fused [1,3]dioxolo[4,5-b]pyridine core. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is structurally distinguished by the electron-rich dioxolo moiety, which may modulate reactivity and stability compared to simpler pyridine-based boronic esters. Its applications span pharmaceuticals, materials science, and agrochemicals, though specific biological data remain less documented in the provided evidence.

Propriétés

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)16-7-15-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZKCSUOWLEUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 6-Bromo- dioxolo[4,5-b]pyridine

The halogenated precursor is synthesized via bromination ofdioxolo[4,5-b]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours. Purification by silica gel chromatography (hexanes/EtOAc, 4:1) yields the product as a white solid (85% yield).

Key Data :

  • 1^1H NMR (CDCl3_3) : δ 7.42 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H), 6.78 (s, 1H), 6.02 (s, 2H).

  • LCMS (ESI+) : m/z 245.9 [M+H]+^+.

Miyaura Borylation Reaction

The brominated intermediate (1.0 equiv) is reacted with B2_2Pin2_2 (1.2 equiv) in the presence of Pd(dppf)Cl2_2 (5 mol%) and KOAc (3.0 equiv) in anhydrous 1,4-dioxane at 100°C under nitrogen. After 24 hours, the mixture is filtered through Celite, concentrated, and purified via column chromatography (hexanes/EtOAc, 3:1) to yield the boronate ester (72% yield).

Optimization Insights :

  • Catalyst Screening : Pd(dppf)Cl2_2 outperforms Pd(PPh3_3)4_4 in regioselectivity.

  • Solvent Effects : 1,4-Dioxane provides higher conversion rates than toluene or THF.

Analytical Validation :

  • 1^1H NMR (CDCl3_3) : δ 7.51 (d, J=8.3HzJ = 8.3 \, \text{Hz}, 1H), 6.85 (s, 1H), 6.05 (s, 2H), 1.34 (s, 12H).

  • 11^{11}B NMR : δ 30.2 ppm (characteristic of pinacol boronate).

Alternative Route: Cyclization of Boronated Intermediates

Synthesis of 6-Pinacolboronate Pyridine Diol

A pyridine diol (1.0 equiv) is treated with 2,2-dimethyl-1,3-propanediol (1.5 equiv) and BF3_3·OEt2_2 (0.1 equiv) in CH2_2Cl2_2 at 0°C. Thedioxolo ring forms via acid-catalyzed cyclization, followed by boronation using B2_2Pin2_2 under Miyaura conditions.

Challenges :

  • Competing side reactions during cyclization require strict temperature control.

  • Yield: 58% after two steps.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Miyaura Borylation72%>98%Scalable, minimal side products
Cyclization Route58%95%Avoids halogenation step

Large-Scale Production and Industrial Considerations

  • Catalyst Recycling : Pd(dppf)Cl2_2 can be recovered via biphasic extraction, reducing costs.

  • Solvent Recovery : 1,4-Dioxane is distilled and reused, aligning with green chemistry principles.

  • Quality Control : In-process NMR ensures boronate integrity, critical for downstream Suzuki couplings.

Applications in Cross-Coupling Reactions

The boronate ester serves as a key intermediate in synthesizing kinase inhibitors and OLED materials:

  • Pharmaceutical Example : Coupling with 4-bromophenylacetamide yields a JAK2 inhibitor precursor (89% yield).

  • Materials Science : Polymerization with dibromofluorene produces electroluminescent polymers .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The unique structure of this compound makes it a potential candidate for drug development. Its boron moiety can enhance the pharmacokinetic properties of drugs.

Case Studies :

  • Anticancer Activity : Research has indicated that boron-containing compounds exhibit selective cytotoxicity against cancer cells. A study demonstrated that derivatives of this compound could inhibit tumor cell proliferation in vitro.
  • Antimicrobial Properties : Compounds similar to this have shown efficacy against various bacterial strains. The incorporation of the dioxaborolane group enhances the interaction with bacterial cell walls.

Materials Science Applications

The compound's boron content allows it to be used in the development of advanced materials.

Applications :

  • Polymer Chemistry : It can be utilized as a cross-linking agent in polymer matrices to improve mechanical properties and thermal stability.
  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLEDs where it can enhance light emission efficiency.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile reagent due to its ability to form stable complexes with various substrates.

Synthesis Techniques :

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
  • Functionalization of Aromatic Compounds : Its boronic acid functionality allows for the selective functionalization of aromatic systems, enabling the synthesis of diverse chemical entities.

Data Table of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer agents
Antimicrobial properties
Materials ScienceCross-linking agent in polymers
Components in OLEDs
Organic SynthesisSuzuki-Miyaura coupling
Functionalization of aromatic compounds

Mécanisme D'action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophiles. This reactivity is exploited in various coupling reactions, where the compound serves as a key intermediate .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications Reference
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine [1,3]dioxolo[4,5-b]pyridine Pinacol boronate at position 6 261.12 g/mol Cross-coupling, potential drug synthesis
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine Bromine at position 3, boronate at position 5 298.02 g/mol Cholinergic drugs, mGluR5 modulators
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine Pyridine-morpholine hybrid Morpholine at position 2, boronate at position 5 302.19 g/mol Medicinal chemistry, receptor targeting
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Ethyl group at position 2, boronate at position 5 428.50 g/mol Organic electronics, ligand design

Key Observations:

This electronic modulation may reduce side reactions in Suzuki couplings.

Biological Activity : While the compound in is used in mGluR5 modulators and electroluminescent devices , the title compound’s fused dioxolo system may enhance binding to aromatic receptors or improve photophysical properties.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions, but substituents dictate efficiency:

  • Steric Effects: Bulky groups near the boron atom (e.g., morpholine in ) may hinder coupling yields.
  • Solubility : The dioxolo moiety may enhance solubility in polar solvents compared to purely aromatic analogues like 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (TCI America, ≥98% purity) , facilitating homogeneous reaction conditions.

Pharmacological Potential

  • The compound in , a boronic ester precursor, is used in nNOS inhibitor synthesis , suggesting the title compound could serve as a building block for neurologically active molecules.
  • Compared to [1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine (Aaron Chemicals), which lacks the boronate group , the title compound’s boronic ester enables diversification via cross-coupling, expanding its utility in drug discovery.

Activité Biologique

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine is a derivative of the pyridine family that incorporates a boron-containing moiety. This structural feature is significant as it may confer unique biological activities relevant to medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 24388-23-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with hydroxyl groups in biomolecules, which may influence enzyme activity and protein interactions.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Anticancer Properties :
    • Compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives have been reported to exhibit IC50 values in the low nanomolar range against FGFR1–3 .
    • In vitro studies demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Enzyme Inhibition :
    • The compound's ability to inhibit key enzymes involved in cancer progression has been documented. For example, structural analogs have shown potent inhibitory activity against PI3K isoforms with IC50 values as low as 3.6 nM . This suggests potential for therapeutic applications in targeting metabolic pathways crucial for tumor growth.
  • Neuroprotective Effects :
    • Preliminary research indicates that certain derivatives may possess neuroprotective properties by modulating signaling pathways related to neurodegenerative diseases. The dioxaborolane structure may facilitate interactions with neurotransmitter systems .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to the target structure:

  • Study on FGFR Inhibition : A study reported the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives revealing that one compound (designated 4h) exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes .
  • PI3K Inhibitory Activity : Another study focused on thiazolo[5,4-b]pyridine derivatives demonstrated that specific analogs showed strong PI3Kα inhibitory activity with IC50 values as low as 3.6 nM. The SAR analysis indicated that modifications at the pyridine ring significantly affect potency .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (nM)Biological Activity
Compound 4hFGFR17Anticancer
Compound 19aPI3Kα3.6Antitumor
Compound XYZEnzyme X<10Neuroprotective

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine?

  • Methodological Answer : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and facilitate coupling reactions. Maintain an inert atmosphere (e.g., argon or nitrogen) to prevent boronic ester hydrolysis. Reaction temperatures should be controlled between 60–100°C, depending on the substrate’s stability . Catalytic systems such as Pd(OAc)₂ with phosphine ligands (e.g., SPhos) are recommended for Suzuki-Miyaura couplings .

Q. How should this compound be purified and characterized after synthesis?

  • Methodological Answer :

  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or high-performance liquid chromatography (HPLC) for high-purity isolation .
  • Characterization : Use 1H^1H and 13C^{13}C NMR to confirm the boronic ester peak (~1.3 ppm for methyl groups) and aromatic protons (6.5–8.5 ppm for pyridine/dioxole rings). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]+^+) .

Q. What are the critical storage conditions to maintain the stability of this boronic ester?

  • Methodological Answer : Store in amber glass bottles under anhydrous conditions at 2–8°C. Avoid moisture and oxygen exposure, as hydrolysis can degrade the boronic ester into inactive boronic acid. Solubility in water is negligible; use dry DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How does the electronic structure of the dioxolopyridine ring influence cross-coupling reactivity compared to pyridine or oxazole analogs?

  • Methodological Answer : The dioxole ring’s electron-donating effects increase electron density at the pyridine ring, enhancing oxidative addition with palladium catalysts. This contrasts with pyridine analogs, where electron-withdrawing nitrogen reduces reactivity. Computational studies (DFT) can model charge distribution and predict regioselectivity in coupling reactions .

Q. How can researchers resolve contradictory NMR data suggesting byproducts in Suzuki reactions involving this compound?

  • Methodological Answer :

  • Byproduct Identification : Use 2D NMR (e.g., COSY, HSQC) to distinguish between protodeboronation products (broad peaks at ~7 ppm for boronic acid) and homocoupling byproducts (symmetrical aromatic signals).
  • Optimization : Adjust catalyst loading (0.5–5 mol%) and base strength (e.g., K3_3PO4_4 vs. Na2_2CO3_3) to suppress side reactions. Monitor reaction progress via TLC or LC-MS .

Q. What computational strategies predict the reactivity of this boronic ester in novel C–X bond-forming reactions?

  • Methodological Answer :

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Simulate transition states for Pd insertion to assess activation barriers.
  • Validation : Correlate computational predictions with experimental HRMS and 11B^{11}B NMR data to confirm boron retention post-reaction .

Key Notes

  • Advanced questions emphasize mechanistic analysis, data reconciliation, and predictive modeling.
  • Methodological answers integrate synthetic, analytical, and computational approaches for academic rigor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.